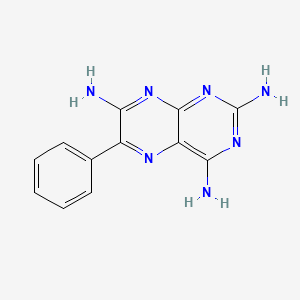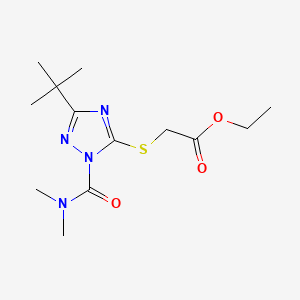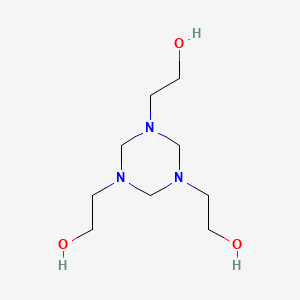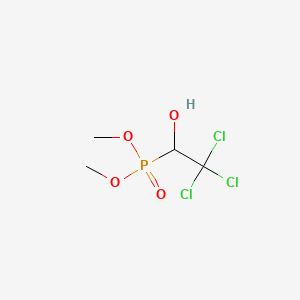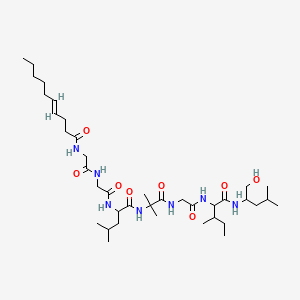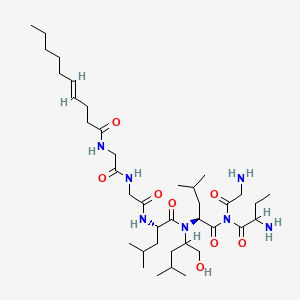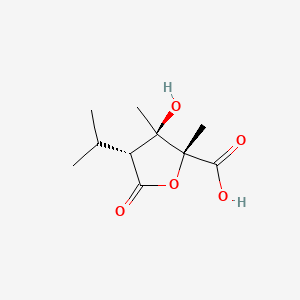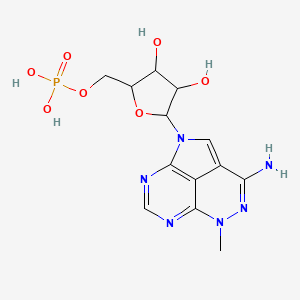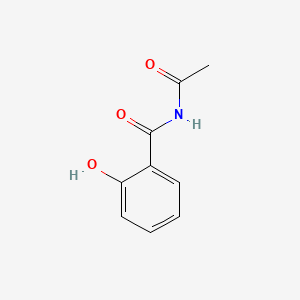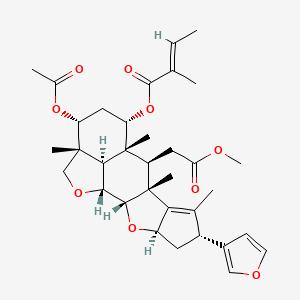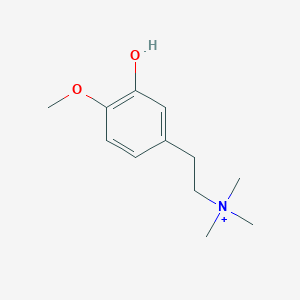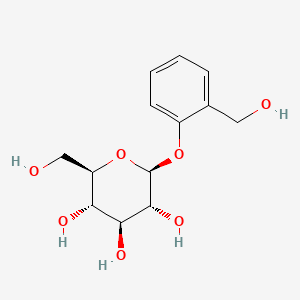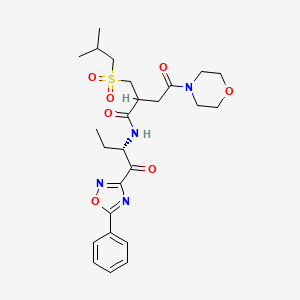
4-Morpholinebutanamide, alpha-(((2-methylpropyl)sulfonyl)methyl)-gamma-oxo-N-((1S)-1-((5-phenyl-1,2,4-oxadiazol-3-yl)carbonyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SAR-114137 is a small molecule drug that acts as an inhibitor of cysteine cathepsins, specifically targeting cathepsin K and cathepsin S . These enzymes are involved in various physiological processes, including bone resorption and immune responses. SAR-114137 has been investigated for its potential therapeutic applications in treating diseases such as neuralgia .
Preparation Methods
The synthesis of SAR-114137 involves multiple steps, including the preparation of the core structure and the introduction of specific functional groups. The synthetic route typically starts with the formation of the core structure through a series of condensation and cyclization reactions.
Industrial production methods for SAR-114137 involve optimizing the synthetic route to ensure high yield and purity. Techniques such as solid-state Nuclear Magnetic Resonance (ssNMR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) are used to monitor and control the quality of the final product .
Chemical Reactions Analysis
SAR-114137 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of SAR-114137 may result in the formation of sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the inhibition of cysteine cathepsins and the development of new inhibitors.
Biology: It is used to investigate the role of cathepsin K and cathepsin S in physiological and pathological processes.
Medicine: SAR-114137 has been explored as a potential therapeutic agent for treating diseases such as osteoporosis, arthritis, and neuralgia.
Mechanism of Action
SAR-114137 exerts its effects by inhibiting the activity of cathepsin K and cathepsin S. These enzymes are involved in the degradation of extracellular matrix proteins, and their inhibition can reduce tissue damage and inflammation. The compound binds to the active site of the enzymes, preventing them from cleaving their substrates .
Comparison with Similar Compounds
SAR-114137 is unique in its dual inhibition of cathepsin K and cathepsin S, which distinguishes it from other cathepsin inhibitors that target only one of these enzymes. Similar compounds include:
Odanacatib: A selective cathepsin K inhibitor used in the treatment of osteoporosis.
VBY-825:
Balicatib: Another cathepsin K inhibitor investigated for its potential in treating bone diseases.
SAR-114137’s dual inhibition profile makes it a valuable tool for studying the combined effects of cathepsin K and cathepsin S inhibition and for developing new therapeutic strategies .
Properties
CAS No. |
537706-31-3 |
|---|---|
Molecular Formula |
C25H34N4O7S |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
2-(2-methylpropylsulfonylmethyl)-4-morpholin-4-yl-4-oxo-N-[(2S)-1-oxo-1-(5-phenyl-1,2,4-oxadiazol-3-yl)butan-2-yl]butanamide |
InChI |
InChI=1S/C25H34N4O7S/c1-4-20(22(31)23-27-25(36-28-23)18-8-6-5-7-9-18)26-24(32)19(16-37(33,34)15-17(2)3)14-21(30)29-10-12-35-13-11-29/h5-9,17,19-20H,4,10-16H2,1-3H3,(H,26,32)/t19?,20-/m0/s1 |
InChI Key |
IUMMRYVGHFJSRD-ANYOKISRSA-N |
SMILES |
CCC(C(=O)C1=NOC(=N1)C2=CC=CC=C2)NC(=O)C(CC(=O)N3CCOCC3)CS(=O)(=O)CC(C)C |
Isomeric SMILES |
CC[C@@H](C(=O)C1=NOC(=N1)C2=CC=CC=C2)NC(=O)C(CC(=O)N3CCOCC3)CS(=O)(=O)CC(C)C |
Canonical SMILES |
CCC(C(=O)C1=NOC(=N1)C2=CC=CC=C2)NC(=O)C(CC(=O)N3CCOCC3)CS(=O)(=O)CC(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SAR-114137; SAR 114137; SAR114137. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


